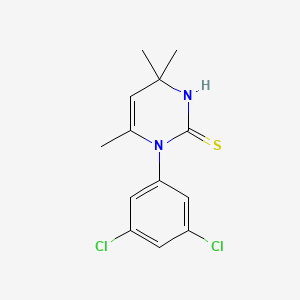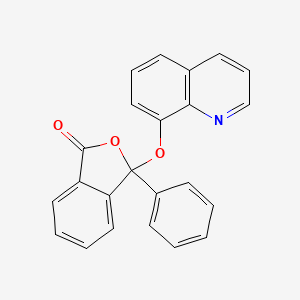
1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione is an organic compound belonging to the class of dihydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetylacetone.
Cyclization Reaction: The key step involves a cyclization reaction where 3,5-dichloroaniline reacts with acetylacetone in the presence of a base such as sodium ethoxide. This reaction is carried out under reflux conditions to form the dihydropyrimidine ring.
Thionation: The final step involves the introduction of the thione group. This is achieved by treating the intermediate compound with a sulfurizing agent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dichlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione: Lacks the trimethyl groups, resulting in different chemical properties and reactivity.
4,4,6-Trimethyl-3,4-dihydropyrimidine-2(1H)-thione: Lacks the dichlorophenyl group, affecting its biological activity and applications.
Uniqueness
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione is unique due to the combination of the dichlorophenyl group and the trimethyl-substituted dihydropyrimidine ring
Eigenschaften
Molekularformel |
C13H14Cl2N2S |
|---|---|
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
3-(3,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-5-9(14)4-10(15)6-11/h4-7H,1-3H3,(H,16,18) |
InChI-Schlüssel |
ANVUIGXJNQCVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC(=C2)Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11652311.png)
![(4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652315.png)

![4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652321.png)
![3-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)phenyl dimethylcarbamate](/img/structure/B11652327.png)
![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11652350.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11652358.png)
![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)

